2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure containing a nitrogen atom and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the one-pot condensation of formaldehyde with CH acids and enamines . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonitrile and quinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Contains a sulfur atom in place of the oxygen atom in the oxo group.
Uniqueness
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of a carbonitrile group and a quinoline ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZOLIKGOFOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377642 | |
Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4241-13-8 | |
Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4241-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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